Product packaging for UlimorelinHydrochlorideHydrate(Cat. No.:)

UlimorelinHydrochlorideHydrate

Cat. No.: B12285898
M. Wt: 593.1 g/mol
InChI Key: ZWIXEQBDJMFCMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualizing Ulimorelin (B1683390) Hydrochloride as a Macrocyclic Ghrelin Receptor Ligand

Ulimorelin is classified as a macrocyclic peptidomimetic ghrelin receptor agonist. nih.govnih.gov This means it is a small molecule designed to mimic the structure and function of natural peptides, in this case, ghrelin. nih.govgoogle.com Its macrocyclic structure, a ring-like formation of atoms, contributes to its metabolic stability. nih.gov Ulimorelin binds to and activates the ghrelin receptor, specifically the growth hormone secretagogue receptor type 1a (GHSR-1a), initiating a biological response similar to that of ghrelin itself. nih.govdrugbank.comnih.gov

Unlike the natural hormone ghrelin, which has a short half-life, synthetic agonists like ulimorelin are developed to have enhanced pharmacokinetic properties, allowing for a more prolonged effect. jpp.krakow.pl Research has shown that ulimorelin has a high affinity for the human GHSR-1a. nih.gov This targeted action on the ghrelin receptor is central to its investigation as a potential prokinetic agent, a substance that enhances gastrointestinal motility. nih.govdrugbank.com

Overview of the Ghrelin System and Growth Hormone Secretagogue Receptor (GHSR-1a) in Research

The ghrelin system is a complex and multifaceted signaling pathway with significant implications for human physiology. gutnliver.org Ghrelin, a 28-amino-acid peptide primarily produced in the stomach, is the endogenous ligand for the GHSR-1a. gutnliver.orgspandidos-publications.comphysiology.org The binding of acylated ghrelin to its receptor initiates a cascade of downstream effects. researchgate.net

The GHSR-1a is a G protein-coupled receptor found in various tissues, including the brain, gastrointestinal tract, and heart. spandidos-publications.comresearchgate.net Its activation is involved in a wide array of functions:

Growth Hormone Secretion: As its name suggests, the GHSR-1a plays a role in stimulating the release of growth hormone from the pituitary gland. gutnliver.orgnih.gov

Appetite and Energy Homeostasis: Ghrelin is famously known as the "hunger hormone" for its potent orexigenic (appetite-stimulating) effects, which are mediated through the GHSR-1a in the hypothalamus. mdpi.comnih.gov

Gastrointestinal Motility: The ghrelin system is a key regulator of gut function. nih.gov Activation of GHSR-1a enhances gastric emptying and intestinal transit. gutnliver.orgnih.govnih.gov

Other Functions: Research has also implicated the ghrelin system in cardiovascular function, inflammation, and cell proliferation. gutnliver.orgspandidos-publications.com

The GHSR-1a exhibits a high degree of constitutive activity, meaning it can signal even in the absence of ghrelin. eneuro.org This intrinsic activity adds another layer of complexity to its regulation and function. The receptor can also form dimers with other receptors, such as dopamine (B1211576) and serotonin (B10506) receptors, which can modify their signaling pathways. eneuro.org

Rationale for Investigating Ghrelin Peptidomimetics in Preclinical Science

The significant role of the ghrelin system in regulating gastrointestinal motility has made it an attractive target for pharmacological intervention in disorders characterized by delayed gastric emptying, such as gastroparesis and postoperative ileus. jpp.krakow.plnih.govfrontiersin.org However, the therapeutic use of native ghrelin is limited by its short biological half-life. jpp.krakow.pl This has driven the development of ghrelin peptidomimetics, which are synthetic compounds designed to mimic the actions of ghrelin but with improved stability and pharmacokinetic profiles. jpp.krakow.plfrontiersin.org

The primary rationale for investigating these compounds in preclinical science includes:

Enhanced Potency and Duration of Action: Synthetic agonists can be engineered to have a higher affinity for the GHSR-1a and a longer duration of action compared to endogenous ghrelin. jpp.krakow.pljnmjournal.org

Improved Gastrointestinal Motility: Studies in animal models have shown that ghrelin agonists can effectively stimulate gastric emptying and intestinal transit. gutnliver.orgnih.gov For instance, ulimorelin has been shown to be a potent prokinetic agent in rats, reversing postoperative gastric ileus. drugbank.comnih.gov

Potential for Treating Motility Disorders: The prokinetic effects of ghrelin peptidomimetics offer a promising therapeutic strategy for conditions like gastroparesis, where the stomach empties too slowly, and postoperative ileus, a common complication of abdominal surgery. nih.govnih.gov

Exploring Diverse Chemical Structures: The development of various ghrelin agonists, including macrocyclic compounds like ulimorelin and other small molecules, allows researchers to explore different chemical scaffolds to optimize efficacy and safety. jpp.krakow.plnih.gov

Preclinical research using various ghrelin agonists has provided valuable insights into the therapeutic potential of targeting the ghrelin system for gastrointestinal disorders.

Table 1: Investigational Ghrelin Receptor Agonists in Preclinical and Clinical Research

Compound Type Key Research Findings
Ulimorelin (TZP-101) Macrocyclic Peptidomimetic Investigated for gastroparesis and postoperative ileus; demonstrated prokinetic effects in animal models and early human trials. drugbank.comnih.govwikipedia.org
Relamorelin (RM-131) Pentapeptide Agonist Shown to accelerate gastric emptying in patients with diabetic gastroparesis. nih.govjnmjournal.org
Capromorelin Non-Peptide Agonist Studied for its effects on growth hormone secretion and appetite stimulation. jpp.krakow.pl
Anamorelin Non-Peptide Agonist Investigated for the treatment of cancer anorexia-cachexia. medchemexpress.com
Ibutamoren (MK-0677) Non-Peptide Agonist Known to stimulate growth hormone and IGF-1 levels. medchemexpress.comfrontiersin.org

| GHRP-6 | Peptide Agonist | One of the early synthetic growth hormone-releasing peptides. jpp.krakow.plfrontiersin.org |

Table 2: Compound Names Mentioned

Compound Name
Ulimorelin Hydrochloride Hydrate
Ghrelin
Metoclopramide
Relamorelin
Capromorelin
Anamorelin
Ibutamoren
GHRP-6
Phenylephrine
Methoxamine
Atropine
Hexamethonium
[Inp 1 , Dpr 3 (6-fluoro-2-naphthoate), 1-Nal 4 , Thr 8 ]ghrelin(1-8) amide
[Dpr 3 (octanoyl), Lys 19 (triazole-ADIBO-F)]ghrelin(1-19)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H42ClFN4O5 B12285898 UlimorelinHydrochlorideHydrate

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C30H42ClFN4O5

Molecular Weight

593.1 g/mol

IUPAC Name

6-cyclopropyl-12-[(4-fluorophenyl)methyl]-3,8,9-trimethyl-2-oxa-5,8,11,14-tetrazabicyclo[16.4.0]docosa-1(22),18,20-triene-7,10,13-trione;hydrate;hydrochloride

InChI

InChI=1S/C30H39FN4O4.ClH.H2O/c1-19-18-33-27(23-12-13-23)30(38)35(3)20(2)28(36)34-25(17-21-10-14-24(31)15-11-21)29(37)32-16-6-8-22-7-4-5-9-26(22)39-19;;/h4-5,7,9-11,14-15,19-20,23,25,27,33H,6,8,12-13,16-18H2,1-3H3,(H,32,37)(H,34,36);1H;1H2

InChI Key

ZWIXEQBDJMFCMN-UHFFFAOYSA-N

Canonical SMILES

CC1CNC(C(=O)N(C(C(=O)NC(C(=O)NCCCC2=CC=CC=C2O1)CC3=CC=C(C=C3)F)C)C)C4CC4.O.Cl

Origin of Product

United States

Molecular Pharmacology of Ulimorelin Hydrochloride and Ghrelin Receptor Interaction

Binding Affinity and Kinetics of Ulimorelin (B1683390) Hydrochloride to GHSR-1a

Ulimorelin hydrochloride demonstrates a high affinity for the human growth hormone secretagogue receptor type 1a (GHSR-1a). This macrocyclic compound is a ghrelin receptor agonist that was developed for gastrointestinal dysmotility disorders. researchgate.netnih.gov Research has established its potent binding characteristics, which underpin its efficacy as an agonist.

Studies have quantified the binding affinity of ulimorelin, showing a dissociation constant (Ki) in the nanomolar range, indicative of a strong and specific interaction with the receptor. One study reported a Ki value of 22 nM, while another identified a Ki of 16 nM and a half-maximal effective concentration (EC50) of 29 nM from aequorin Ca2+-bioluminescence assays. This high affinity is comparable to that of the endogenous ligand, ghrelin. researchgate.net

Interactive Data Table: Binding Parameters of Ulimorelin to GHSR-1a

ParameterReported ValueAssay Type
Ki16 nMRadioligand Binding
Ki22 nMNot Specified
EC5029 nMAequorin Ca2+-Bioluminescence

Note: Data is compiled from published research findings. The values represent the concentration of the compound required to achieve 50% of the maximum effect or binding.

Receptor Activation Mechanisms and G-Protein Coupling by Ulimorelin Hydrochloride

Upon binding, ulimorelin activates GHSR-1a, initiating a cascade of intracellular signaling events. As a ghrelin mimetic, ulimorelin triggers conformational changes in the receptor, which facilitates its interaction with and activation of heterotrimeric G-proteins. The GHSR-1a is known for its pleiotropic coupling, meaning it can interact with multiple families of G-proteins to elicit diverse physiological responses. researchgate.netresearchgate.net

The primary and most well-characterized pathway for GHSR-1a activation, which is engaged by agonists like ulimorelin, involves coupling to the Gαq/11 family of G-proteins. researchgate.netnih.gov However, emerging evidence demonstrates that the receptor's signaling is not confined to this single pathway. GHSR-1a can also couple to Gαi/o and Gα12/13, leading to the activation of a broader and more complex network of downstream effectors. researchgate.netresearchgate.net This promiscuous coupling allows for a nuanced and context-dependent cellular response to agonist stimulation.

Characterization of GHSR-1a Signaling Pathways Modulated by Ulimorelin Hydrochloride

The activation of distinct G-protein families by the ulimorelin-bound GHSR-1a leads to the modulation of several key intracellular signaling cascades.

Gαq/11-Mediated Signaling Cascades

The canonical signaling pathway for GHSR-1a proceeds through the Gαq/11 family. nih.gov Activation of Gαq/11 by the agonist-receptor complex stimulates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The subsequent rise in cytosolic Ca2+ and the activation of protein kinase C (PKC) by DAG mediate many of the receptor's downstream effects. nih.gov The discovery of ulimorelin utilized a Ca2+-bioluminescence assay, confirming the engagement of this pathway.

Gα12/13-RhoA Kinase Pathway Activation

Beyond the classical Gαq/11 pathway, GHSR-1a also signals through the Gα12/13 subfamily of G-proteins. researchgate.netresearchgate.net This pathway is a critical regulator of the actin cytoskeleton. Upon activation by the receptor, Gα12/13 directly interacts with and activates specific guanine (B1146940) nucleotide exchange factors (GEFs), such as p115RhoGEF, PDZ-RhoGEF, and LARG. nih.govfrontiersin.org These GEFs then activate the small GTPase, RhoA. researchgate.netnih.gov Activated RhoA stimulates its downstream effector, Rho-associated kinase (ROCK), which plays a crucial role in processes such as cell migration, contraction, and gene expression. nih.gov This Gα12/13-RhoA signaling axis represents another dimension of GHSR-1a's functional repertoire that can be engaged by agonists. researchgate.net

Exploration of Gαi/o Coupling and Cross-talk

Evidence also supports the coupling of GHSR-1a to the Gαi/o family of G-proteins. researchgate.netresearchgate.netuq.edu.au This interaction can lead to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. uq.edu.au Furthermore, the Gβγ subunits liberated from the Gαi/o heterotrimer upon receptor activation can themselves act as signaling molecules. uq.edu.au They can, for instance, activate certain PLCβ isoforms, creating cross-talk with the Gαq/11 pathway, or modulate the activity of ion channels. uq.edu.au This coupling provides a mechanism for ulimorelin to influence cellular functions that are sensitive to cAMP levels and Gβγ signaling. uq.edu.au

Investigation of GHSR-1a Heterodimerization and Allosteric Modulation by Ulimorelin Hydrochloride

The signaling output of ulimorelin is further complicated and refined by the ability of GHSR-1a to form complexes with other GPCRs. GHSR-1a is known to form both homodimers and heterodimers with a variety of other receptors, including dopamine (B1211576) receptors (D1 and D2), the melanocortin-3 receptor (MC3R), and the serotonin (B10506) 2C receptor. nih.govnih.govfrontiersin.org

These receptor-receptor interactions can profoundly alter the pharmacology and signaling of GHSR-1a. nih.gov For example, when GHSR-1a forms a heterodimer with the dopamine D1 receptor, agonist binding can lead to a switch in G-protein coupling from the canonical Gαq/11 to Gαi/s. nih.gov This G-protein switching results in a completely different downstream signal. nih.gov Heterodimerization can also lead to allosteric modulation, where the binding of a ligand to one receptor in the dimer influences the binding or efficacy of a ligand at the partner receptor. nih.gov Therefore, the cellular and physiological response to ulimorelin can be significantly influenced by the specific GPCRs that are co-expressed and available for dimerization in a given cell or tissue, adding a crucial layer of regulatory complexity. nih.govnih.gov

Chemical Synthesis and Structure Activity Relationships Sar of Ulimorelin Hydrochloride and Analogues

Synthetic Approaches for Macrocyclic Peptidomimetics

The synthesis of macrocyclic peptidomimetics like ulimorelin (B1683390) is a complex process that aims to create molecules that mimic the structure and function of natural peptides while offering improved stability and pharmacokinetic properties. nih.govresearchgate.net These synthetic strategies are crucial for generating libraries of compounds for biological screening and for optimizing lead candidates. nih.gov

Key synthetic strategies include:

Solid-Phase Peptide Synthesis (SPPS): This is a cornerstone technique for assembling the linear peptide precursor. Amino acids are sequentially coupled to a growing peptide chain that is anchored to a solid resin support. This method allows for efficient purification at each step.

Solution-Phase Synthesis: While often more labor-intensive for long peptides, solution-phase synthesis can be advantageous for producing large quantities of specific peptide fragments or for steps that are not amenable to solid-phase conditions.

Macrocyclization: This is the critical step where the linear peptide is transformed into a cyclic structure. The most common method for compounds like ulimorelin is macrolactamization, where an amide bond is formed between the N-terminus and a C-terminal carboxylic acid or an amino acid side chain. This reaction is typically performed under high-dilution conditions to favor the intramolecular cyclization over intermolecular polymerization.

Diversity-Oriented Synthesis: This approach focuses on creating a wide range of structurally diverse macrocycles from a common intermediate. nih.gov By varying the building blocks (amino acids, linkers) and the cyclization strategy, a large library of compounds can be generated for high-throughput screening to identify initial hits. nih.govnih.gov

The development of novel methodologies, such as techniques for the ring closure of chiral α-azido acids, has been instrumental in expanding the accessible chemical space for macrocyclic peptidomimetics. nih.gov

Elucidation of Ulimorelin Hydrochloride Structure-Activity Relationships for GHSR-1a Activity

The interaction of ulimorelin with the growth hormone secretagogue receptor type 1a (GHSR-1a) is highly dependent on its specific chemical structure. nih.gov Extensive SAR studies have been conducted to understand how different parts of the molecule contribute to its binding affinity and functional activity. nih.govacs.org

High-throughput screening of macrocycle libraries using assays like the aequorin Ca2+-bioluminescence assay against the human ghrelin receptor led to the discovery of initial agonist hits. nih.gov An early lead compound, for instance, showed a binding affinity (Ki) of 86 nM and a functional activity (EC50) of 134 nM. nih.gov Through extensive SAR, this was optimized to ulimorelin, which exhibits a significantly improved Ki of 16 nM and an EC50 of 29 nM. nih.govresearchgate.net

Impact of Macrocyclic Conformation on Receptor Interaction

The three-dimensional shape, or conformation, of the macrocycle is a critical determinant of its biological activity. The cyclic structure imparts a degree of rigidity to the molecule, which can pre-organize it into a conformation that is favorable for binding to the receptor. acs.orgresearchgate.net This conformational rigidification is a key strategy for optimizing the pharmacokinetic properties of macrocyclic compounds. nih.govacs.org

X-ray crystallography and detailed NMR studies of ulimorelin have revealed that its peptidomimetic portion adopts a rigid structure best described as a nonideal type-I' β-turn. nih.govresearchgate.net This specific turn conformation is believed to correctly position the key pharmacophoric elements for optimal interaction with the GHSR-1a binding pocket. The stability of this conformation is thought to contribute to ulimorelin's high affinity and potency. Studies on the ghrelin receptor itself show that agonist binding induces conformational changes, particularly in the extracellular regions and transmembrane helices, which are necessary for receptor activation. nih.govresearchgate.net

Substituent Effects on Ligand Binding and Functional Activity

SAR studies have systematically explored how modifying various substituents on the ulimorelin scaffold affects its interaction with GHSR-1a. nih.gov These modifications can influence both the affinity of the ligand for the receptor and its ability to activate the receptor (efficacy).

Key findings from these studies include:

N-Methylation: The methylation of specific amide nitrogens within the peptide backbone can have a profound impact on the molecule's conformation and, consequently, its activity.

Side-Chain Modifications: Altering the amino acid side chains can probe the interactions within the receptor's binding pocket. For example, the p-fluoro-phenylalanine residue in ulimorelin is a key component, and modifications to this aromatic ring or its substituent can significantly alter potency.

Linker Optimization: The linker that forms the macrocycle plays a crucial role in defining the ring's size and flexibility. Systematic variation of the linker length and composition is a critical part of the optimization process to achieve the ideal balance of rigidity and conformational pre-organization for potent receptor activation.

The following table summarizes SAR data for ulimorelin and a precursor compound, illustrating the optimization of potency.

CompoundKey Structural FeatureBinding Affinity (Ki, nM)Functional Activity (EC50, nM)
Hit Compound 1 Precursor macrocycle86134
Ulimorelin (TZP-101) Optimized macrocycle with conformational rigidification1629

Data sourced from the Journal of Medicinal Chemistry. nih.gov

Design and Evaluation of Ulimorelin Hydrochloride Analogues and Derivatives

Building on the SAR of ulimorelin, researchers have designed and evaluated numerous analogues and derivatives to further refine its pharmacological properties. researchgate.net The goals of these efforts include enhancing selectivity for GHSR-1a, improving metabolic stability, and modulating functional activity. nih.gov

Rational Design Strategies for Enhanced GHSR-1a Selectivity

Achieving selectivity for a specific receptor is paramount to minimizing off-target effects. GHSR-1a signaling can lead to various physiological outcomes through different pathways (e.g., G protein-dependent vs. β-arrestin-dependent). nih.govumn.edu Rational design strategies aim to create "biased ligands" that preferentially activate one signaling pathway over another, which could lead to more targeted therapeutic effects. nih.govumn.edu

Strategies for enhancing selectivity include:

Conformational Constraint: Introducing additional structural constraints, such as incorporating non-natural amino acids or creating bicyclic structures, can lock the molecule into a specific conformation that is highly selective for the GHSR-1a active site.

Pharmacophore Modification: Based on the known pharmacophore of GHSR-1a agonists, specific functional groups can be modified or replaced to enhance interactions with GHSR-1a while diminishing interactions with other receptors. For instance, some studies have focused on developing functionally selective ligands that modulate brain dopamine (B1211576) via GHSR-1a, which could be beneficial for certain CNS disorders. nih.gov

Scaffold Hopping: This involves replacing the core macrocyclic scaffold of ulimorelin with a different chemical structure while retaining the key pharmacophoric elements. This can lead to the discovery of novel chemical classes of GHSR-1a agonists with different properties.

Computational Chemistry and Molecular Modeling for Ligand Optimization

Computational methods are indispensable tools in modern drug design for optimizing ligands like ulimorelin. nih.govco-ac.com These approaches allow researchers to visualize and predict how ligands will interact with their target receptor at the atomic level, thereby guiding synthetic efforts. nih.govjddtonline.info

Key computational techniques used include:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. nih.gov By docking proposed ulimorelin analogues into a model of the GHSR-1a binding site, researchers can estimate the binding affinity and identify key interactions, such as hydrogen bonds and hydrophobic contacts. This helps prioritize which compounds to synthesize.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time. researchgate.net This can reveal how the flexibility of both the ligand and the receptor influences the binding process and can help assess the stability of the binding pose predicted by docking.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. rsc.org By analyzing the SAR data from ulimorelin and its analogues, QSAR models can be built to predict the activity of new, unsynthesized compounds, accelerating the optimization cycle. rsc.org Recent high-resolution cryo-EM structures of GHSR-1a have provided valuable templates for these structure-based design efforts. nih.gov

Through these combined synthetic and computational strategies, the development of ulimorelin and its analogues continues to advance the field of GHSR-1a targeted therapeutics.

Preclinical Efficacy and Pharmacodynamics of Ulimorelin Hydrochloride in Animal Models

In Vitro Pharmacological Characterization in Cellular Systems

The initial characterization of ulimorelin's pharmacological activity was conducted in cellular systems to determine its binding affinity and functional potency at the human ghrelin receptor. These in vitro assays are fundamental in establishing the compound's primary mechanism of action.

High-throughput screening of a macrocycle library using an aequorin Ca2+-bioluminescence assay against the human ghrelin receptor led to the discovery of ulimorelin's precursors. nih.gov Subsequent optimization resulted in ulimorelin (B1683390), which demonstrated a high affinity for the human GHSR-1a. researchgate.net The binding affinity (Ki) and the half-maximal effective concentration (EC50) are key parameters determined from these cellular assays. These values indicate the concentration of the drug required to bind to half of the receptors and to elicit a half-maximal response, respectively.

ParameterValue (nM)ReceptorAssay Type
Binding Affinity (Ki) 16Human GHSR-1aRadioligand Binding Assay
Functional Potency (EC50) 29Human GHSR-1aAequorin Ca2+-Bioluminescence

This table presents the in vitro pharmacological parameters of Ulimorelin at the human ghrelin receptor (GHSR-1a).

Assessment of Ulimorelin Hydrochloride in Non-Human Animal Models of Gastrointestinal Motility

Ulimorelin has demonstrated significant prokinetic activity in various non-human animal models of gastrointestinal motility. These studies have been crucial in establishing its potential for treating conditions characterized by delayed gastric emptying and intestinal transit.

In rat models, ulimorelin has been shown to increase both upper and lower gastrointestinal motility. nih.gov Studies in canine models of gastric motility disorders have also shown that ghrelin agonists can significantly accelerate gastric emptying. For instance, in dogs with surgically induced delayed gastric emptying (truncal vagotomy), ghrelin agonists have been effective in improving gastric motility parameters. frontiersin.org Ulimorelin was found to be effective in animal models of gastroparesis and delayed transit. nih.gov

Animal ModelEffect on Gastrointestinal Motility
Rat Increased upper and lower gastrointestinal motility.
Dog Accelerated gastric emptying in models of gastric motility disorders.

This table summarizes the observed effects of Ulimorelin on gastrointestinal motility in different animal models.

Evaluation of Ulimorelin Hydrochloride in Animal Models of Neuroendocrine Regulation

The ghrelin receptor is well-known for its role in stimulating the release of growth hormone (GH) from the pituitary gland. Therefore, the evaluation of ulimorelin's effect on neuroendocrine regulation, particularly GH secretion, has been a key aspect of its preclinical assessment.

Interestingly, despite its potent agonism at the ghrelin receptor and its efficacy in gastric emptying studies, ulimorelin was found to have little or no effect on growth hormone release in rats. nih.gov This finding is significant as it suggests a potential functional dissociation between the gastrointestinal and neuroendocrine effects of GHSR-1a activation by this specific agonist in this species. This contrasts with the effects of the natural ligand, ghrelin, which stimulates GH release in rats. nih.gov

Animal ModelEffect on Growth Hormone (GH) Release
Rat Little to no stimulation of GH release.

This table highlights the observed effect of Ulimorelin on neuroendocrine regulation in an animal model.

Comparative Pharmacological Responses Across Different Animal Species

The pharmacological responses to drugs can vary significantly across different animal species due to differences in receptor pharmacology, metabolism, and physiology. Comparative studies are therefore essential to understand the potential translatability of preclinical findings to humans.

A notable species difference has been observed in the neuroendocrine effects of ulimorelin. While it does not stimulate GH release in rats, ulimorelin has been shown to stimulate GH release in humans. nih.gov This highlights a significant divergence in the pharmacological response to ulimorelin between rodents and primates. The reasons for this discrepancy are not fully elucidated but may involve differences in GHSR-1a subtype distribution, signaling pathways, or metabolism between species.

In terms of gastrointestinal effects, ghrelin agonists have shown efficacy in both rodents and canines, suggesting a more conserved mechanism of action in the gastrointestinal tract across these species. However, the motilin receptor, which also plays a role in gastrointestinal motility, is a pseudogene in rodents, making dogs a more relevant model for certain aspects of human gastrointestinal physiology. researchgate.net

SpeciesGastrointestinal MotilityGrowth Hormone (GH) Release
Rat Prokinetic effectNo significant release
Dog Prokinetic effectNot reported
Human Prokinetic effectStimulates release

This table provides a comparative overview of the pharmacological responses to Ulimorelin in different species.

Investigation of Ulimorelin Hydrochloride Effects on Energy Homeostasis and Metabolic Parameters in Animal Models

The ghrelin system is a critical regulator of energy balance, with ghrelin itself being the only known circulating orexigenic hormone. Ghrelin agonists are known to stimulate food intake and promote a positive energy balance. nih.gov

Studies with other ghrelin receptor agonists in mice have demonstrated effects on energy homeostasis. For example, long-term administration of the ghrelin agonist JMV 1843 in mice led to a significant increase in food intake and body weight. It also led to an increased expression of orexigenic neuropeptides in the hypothalamus. Furthermore, mice lacking the ghrelin receptor have been shown to gain less weight and accrete less fat, particularly on a high-fat diet, which is associated with a higher resting metabolic rate.

While specific studies detailing the long-term effects of ulimorelin on food intake, body weight, and metabolic rate in animal models are not extensively reported in the available literature, its agonism at the ghrelin receptor suggests it would likely influence these parameters. The dissociation of its gastrointestinal effects from growth hormone release in rats could imply a complex and potentially unique profile in modulating energy homeostasis.

ParameterExpected Effect of Ghrelin Agonism
Food Intake Increase
Body Weight Increase
Adiposity Increase
Energy Expenditure Decrease

This table outlines the general effects of ghrelin receptor agonism on energy homeostasis and metabolic parameters based on preclinical studies with ghrelin and other agonists.

Biochemical and Physiological Mechanisms of Ulimorelin Hydrochloride Action Non Human

Modulation of Downstream Signaling Pathways and Intracellular Cascades in Preclinical Models

As a GHSR-1a agonist, ulimorelin (B1683390) is understood to initiate intracellular signaling cascades typically associated with this G protein-coupled receptor (GPCR). The GHSR-1a predominantly couples to the Gαq/11 protein. nih.gov Activation of this pathway leads to the stimulation of phospholipase C (PLC). nih.govnih.gov PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). nih.govnih.gov

The generation of IP3 triggers the release of calcium (Ca2+) from intracellular stores, such as the endoplasmic reticulum, leading to a transient increase in cytosolic Ca2+ concentration. nih.govnih.gov This mobilization of intracellular calcium is a key event in the signaling cascade and is a measurable outcome of GHSR-1a activation. While specific studies detailing the downstream signaling of ulimorelin are limited, its action as a ghrelin agonist strongly implies the engagement of this canonical pathway. The functional consequences of this signaling cascade are cell-type specific and underpin the diverse physiological effects of ulimorelin observed in preclinical models.

Table 1: Postulated Downstream Signaling Cascade of Ulimorelin in Preclinical Models

Step Molecule/Ion Action Consequence
1 Ulimorelin Binds to and activates GHSR-1a Conformational change in the receptor
2 Gαq/11 protein Activated by GHSR-1a Dissociation of G protein subunits
3 Phospholipase C (PLC) Activated by Gαq/11 Hydrolysis of PIP2
4 Inositol Trisphosphate (IP3) Binds to IP3 receptors on the endoplasmic reticulum Release of Ca2+ into the cytoplasm
5 Calcium (Ca2+) Acts as a second messenger Activation of various downstream effectors

Impact on Specific Organ Systems and Tissues in Non-Human Organisms

The physiological effects of ulimorelin in non-human organisms are most prominently documented in the gastrointestinal and vascular systems.

Gastrointestinal Tract:

In various animal models, ulimorelin has demonstrated significant prokinetic activity, stimulating gastrointestinal motility. nih.govnih.gov This effect is consistent with the known role of the ghrelin system in regulating digestive processes. Studies in rats have shown that ghrelin agonists can accelerate gastric emptying and intestinal transit. nih.gov The mechanism is believed to involve the activation of GHSR-1a located on enteric neurons, leading to enhanced cholinergic neurotransmission. researchgate.net

Vascular System:

Preclinical studies in rodents have revealed that ulimorelin exerts effects on the vascular system that are, in part, independent of the GHSR-1a receptor. In isolated rat saphenous and mesenteric arteries, ulimorelin was found to inhibit contractions induced by the α1-adrenoceptor agonist, phenylephrine. nih.gov This suggests a competitive antagonist action at α1-adrenoceptors, leading to vasorelaxation. Conversely, at higher concentrations, ulimorelin can cause vasoconstriction through a mechanism not mediated by the ghrelin receptor. nih.gov These dual effects highlight a complex pharmacological profile of ulimorelin on vascular tone in animal models.

Table 2: Observed Effects of Ulimorelin on Organ Systems in Preclinical Models

Organ System Tissue Model Organism Observed Effect Proposed Mechanism
Gastrointestinal Stomach, Intestines Rat Increased motility, accelerated gastric emptying GHSR-1a activation on enteric neurons
Vascular Saphenous and Mesenteric Arteries Rat, Mouse Vasorelaxation (in response to phenylephrine) Competitive antagonism of α1-adrenoceptors
Vascular Saphenous and Basilar Arteries Rat Vasoconstriction (at high concentrations) GHSR-1a independent mechanism

Influence on Endogenous Ghrelin Secretion and GHSR-1a Expression in Animal Models

Similarly, the effect of ulimorelin on GHSR-1a expression has not been extensively documented. Chronic stimulation of GPCRs can sometimes lead to receptor downregulation or desensitization as a homeostatic mechanism. Therefore, prolonged exposure to ulimorelin could potentially lead to a decrease in GHSR-1a expression or a reduction in its signaling efficacy. However, without specific experimental data in animal models, this remains a theoretical consideration. Studies on GHSR-1a mRNA expression in various tissues of animals like the Japanese fire belly newt have shown widespread distribution, suggesting its involvement in numerous physiological processes. researchgate.net

Interplay with Other Neuropeptide Systems and Receptors in Animal Studies

Adrenergic System:

As previously mentioned, a significant interaction has been identified between ulimorelin and the adrenergic system. In rodent vascular preparations, ulimorelin acts as a competitive antagonist at α1-adrenoceptors. nih.gov This interaction is independent of its activity at the ghrelin receptor and demonstrates a direct interplay with the signaling pathways mediated by norepinephrine (B1679862) and epinephrine. The classical signaling pathway for α1-adrenoceptors involves coupling to Gq/11 proteins, leading to the activation of phospholipase C and subsequent intracellular calcium mobilization, a pathway that shares components with GHSR-1a signaling. researchgate.net

Hypothalamic Neuropeptide Systems:

The ghrelin system is a key regulator of energy homeostasis and feeding behavior, acting on hypothalamic neurons that produce other neuropeptides. Ghrelin has been shown to directly interact with and stimulate neuropeptide Y (NPY)-containing neurons in the rat arcuate nucleus. aging-us.comnih.gov This stimulation involves an increase in intracellular calcium via a protein kinase A-dependent mechanism. aging-us.com Given that ulimorelin is a ghrelin agonist, it is highly probable that it also modulates the activity of NPY neurons, thereby influencing downstream pathways related to appetite and metabolism.

Furthermore, ghrelin's actions in the hypothalamus can also involve an interplay with the somatostatin (B550006) system. In vivo studies in rats have suggested that ghrelin's stimulatory effect on growth hormone release is partly mediated by the inhibition of somatostatin release from the hypothalamus. nih.gov This indicates that ulimorelin, by activating GHSR-1a, could indirectly influence the activity of somatostatin-releasing neurons.

Advanced Research Methodologies for Ulimorelin Hydrochloride Investigation

Development of High-Throughput Screening Assays for Ghrelin Receptor Ligands

The discovery and optimization of ghrelin receptor ligands like ulimorelin (B1683390) have been significantly accelerated by the development of high-throughput screening (HTS) assays. pharmasalmanac.com These assays allow for the rapid testing of large chemical libraries to identify compounds that interact with the target receptor, in this case, the growth hormone secretagogue receptor type 1a (GHS-R1a). nih.govastrazeneca.com The integration of automation and miniaturization in HTS enables the simultaneous screening of thousands of compounds with high precision, reducing labor costs and minimizing human error. pharmasalmanac.com

Functional cell-based assays are particularly favored in the search for new lead molecules as they can provide insights into the bioavailability and cytotoxicity of the tested compounds early in the screening process. researchgate.net For ghrelin receptor agonists, these assays typically involve genetically engineered cell lines that express the GHS-R1a. The activation of the receptor by a potential ligand triggers a measurable downstream signal.

Common HTS approaches for G-protein coupled receptors like the ghrelin receptor include:

Reporter Gene Assays: In this setup, the cell line is engineered to express a reporter gene (e.g., luciferase or β-lactamase) under the control of a promoter that is activated by the receptor's signaling pathway. An agonist binding to the receptor will lead to the expression of the reporter gene, producing a detectable signal. researchgate.net

Calcium Mobilization Assays: The GHS-R1a signals through the Gq protein, leading to an increase in intracellular calcium concentration upon activation. HTS assays can utilize fluorescent calcium indicators to measure these changes in real-time, providing a direct readout of receptor activation.

Luminescent Oxygen Channeling Assays (AlphaScreen): This technology uses donor and acceptor beads that, when brought into proximity by a molecular interaction, generate a luminescent signal. nih.gov This can be adapted to measure receptor-ligand binding or downstream signaling events. nih.gov

The development of these HTS assays has been crucial for identifying and characterizing a wide range of ghrelin receptor ligands, from agonists like ulimorelin to antagonists and inverse agonists. nih.gov

Table 1: Comparison of HTS Assay Technologies for Ghrelin Receptor Ligands

Assay Type Principle Advantages Disadvantages
Reporter Gene Assays Measures transcriptional activation downstream of receptor signaling. researchgate.net High sensitivity; suitable for various signaling pathways. Indirect measure of receptor activation; slower response time.
Calcium Mobilization Assays Detects transient increases in intracellular calcium using fluorescent dyes. Real-time measurement; direct readout of Gq-coupled receptor activation. May miss ligands that signal through other pathways; signal can be transient.
AlphaScreen Proximity-based assay generating a luminescent signal. nih.gov Homogeneous (no-wash) format; highly sensitive and suitable for HTS. Can be prone to interference from library compounds.

Application of Advanced Imaging Techniques in Preclinical Ulimorelin Hydrochloride Studies

Preclinical imaging techniques are indispensable for the non-invasive, longitudinal study of drug candidates like ulimorelin in living animal models. wikipedia.org These modalities provide critical in vivo data on a compound's biodistribution, target engagement, and pharmacodynamic effects. nih.gov

Positron Emission Tomography (PET) is a highly sensitive molecular imaging technique that has been instrumental in studying the ghrelin system. itnonline.commarketsandmarkets.com In preclinical studies, PET imaging involves administering a radiolabeled version of a ghrelin receptor ligand. criver.com The spatial and temporal distribution of the radiotracer can then be visualized, providing quantitative information on receptor density and occupancy in various tissues. criver.comnih.gov For a compound like ulimorelin, a custom-labeled radiotracer could be developed to:

Visualize its accumulation in target tissues like the stomach and brain. nih.govnih.gov

Quantify the extent and duration of ghrelin receptor occupancy.

Assess the potential for off-target binding.

The development of PET radiotracers for the ghrelin receptor has been an active area of research, with various analogues being synthesized and evaluated for their in vivo pharmacokinetic profiles. acs.org

Other relevant imaging modalities include:

Single-Photon Emission Computed Tomography (SPECT): Similar to PET, SPECT uses gamma-emitting radioisotopes to visualize physiological processes. It is often used to study cerebral blood flow and biodistribution. criver.com

Magnetic Resonance Imaging (MRI): MRI provides high-resolution anatomical images of soft tissues without using ionizing radiation. marketsandmarkets.com In the context of ulimorelin, functional MRI (fMRI) could be used to investigate the effects of the compound on brain activity in regions known to express ghrelin receptors.

Computed Tomography (CT): CT offers rapid, high-resolution anatomical imaging, particularly of bone and dense structures. marketsandmarkets.com It is often combined with PET or SPECT to provide an anatomical reference for the functional data (PET/CT, SPECT/CT). wikipedia.orgitnonline.com

These advanced imaging techniques allow researchers to repeatedly and non-invasively monitor the effects of ulimorelin over time in the same animal, reducing the number of animals required for a study and providing more robust data. iptonline.com

Metabolomic and Proteomic Profiling of Ulimorelin Hydrochloride-Treated Biological Systems (Non-Human)

Metabolomics and proteomics are powerful "omics" technologies that provide a comprehensive snapshot of the small molecules (metabolites) and proteins within a biological system. Applying these techniques to non-human models treated with ulimorelin can reveal the broader physiological impact of ghrelin receptor activation.

Metabolomic Profiling involves the systematic identification and quantification of the complete set of metabolites in a biological sample (e.g., plasma, urine, or tissue). mdpi.commdpi.com This is typically achieved using mass spectrometry (MS) coupled with separation techniques like liquid chromatography (LC-MS). mdpi.com In preclinical studies of ulimorelin, metabolomics could be used to:

Identify biomarkers that indicate a response to the drug.

Uncover metabolic pathways that are modulated by ghrelin receptor agonism. Given ghrelin's role in glucose metabolism and energy homeostasis, one might expect to see changes in metabolites related to glycolysis, the TCA cycle, and fatty acid metabolism. nih.gov

Assess potential off-target metabolic effects.

Proteomic Profiling aims to identify and quantify the entire complement of proteins (the proteome) in a biological sample. This can reveal changes in protein expression and post-translational modifications that occur in response to ulimorelin treatment. Homology-based proteomics can be a valuable tool when studying non-model organisms for which a complete genome is not available. nih.gov Potential applications in ulimorelin research include:

Identifying proteins whose expression levels change in GI tissues following treatment, potentially revealing downstream effectors of ghrelin signaling.

Analyzing changes in the expression of proteins involved in appetite regulation, inflammation, and growth hormone signaling, all of which are known to be influenced by ghrelin. nih.gov

Discovering novel protein targets or pathways affected by sustained ghrelin receptor activation.

Together, these profiling techniques can provide a detailed, systems-level understanding of the molecular changes induced by ulimorelin in preclinical models.

Table 2: Potential Applications of Omics Technologies in Preclinical Ulimorelin Research

Omics Technology Objective Potential Findings
Metabolomics To identify global metabolic changes following ulimorelin administration. mdpi.com Alterations in glucose, lipid, and amino acid metabolism; identification of response biomarkers.
Proteomics To quantify changes in protein expression and modification in response to ulimorelin. nih.gov Changes in the expression of signaling proteins, metabolic enzymes, and neuropeptides in target tissues.

Gene Expression Analysis and Transcriptomic Responses to Ulimorelin Hydrochloride in Preclinical Models

Gene expression analysis and transcriptomics focus on studying the complete set of RNA transcripts (the transcriptome) in a cell or tissue at a specific moment. These methods can elucidate how ulimorelin, by activating the ghrelin receptor, modulates gene activity to produce its physiological effects.

Gene Expression Analysis often utilizes techniques like quantitative Polymerase Chain Reaction (qPCR) to measure the expression levels of a targeted set of genes. For instance, researchers might use qPCR to examine how ulimorelin affects the expression of genes known to be involved in gastric motility or appetite regulation in specific tissues from preclinical models.

Transcriptomics , most commonly performed using RNA-sequencing (RNA-Seq), provides a much broader, unbiased view of the entire transcriptome. researchgate.net This powerful approach can be applied to tissues from ulimorelin-treated animal models to:

Identify all genes that are either up- or down-regulated in response to ghrelin receptor activation.

Discover novel gene networks and signaling pathways that are modulated by ulimorelin.

Compare the transcriptomic profiles of different tissues (e.g., stomach vs. hypothalamus) to understand the tissue-specific effects of the compound.

For example, based on the known functions of ghrelin, a transcriptomic analysis of hypothalamic tissue from a ulimorelin-treated rodent might reveal changes in the expression of genes encoding for neuropeptides involved in hunger and satiety. Similarly, transcriptomic analysis of pancreatic islet cells could provide insights into how ghrelin agonists influence the expression of genes related to insulin (B600854) and somatostatin (B550006) secretion. escholarship.org A comprehensive preclinical gene expression atlas across various species can aid in interpreting such data and assessing its translational relevance. researchgate.net

By revealing the genetic and molecular blueprint of ulimorelin's action, these transcriptomic studies are vital for a complete understanding of its mechanism of action and for identifying potential new therapeutic applications.

Emerging Research Directions and Unaddressed Questions in Ulimorelin Hydrochloride Science

Potential for Biased Agonism and Ligand-Specific Signaling in GHSR-1a

The growth hormone secretagogue receptor 1a (GHSR-1a), the target of ulimorelin (B1683390), is a G protein-coupled receptor (GPCR) known to activate multiple downstream signaling pathways. This pleiotropic signaling capability raises the possibility of biased agonism, where a ligand preferentially activates one pathway over another. Activation of GHSR-1a can trigger distinct signaling cascades, primarily through Gαq/11 proteins and β-arrestin pathways. nih.gov These pathways are pharmacologically separable and can lead to different physiological outcomes. nih.gov

The concept of biased agonism suggests that ligands could be designed to selectively promote therapeutic effects while avoiding pathways that cause unwanted side effects. nih.gov For instance, research has led to the discovery of small molecules, such as N8279, that are functionally selective for G protein signaling at the GHSR-1a, demonstrating that pathway-selective modulation is achievable. nih.gov This opens a significant unaddressed question in ulimorelin science: does ulimorelin itself act as a biased agonist at the GHSR-1a?

Future research is needed to characterize the specific signaling signature of ulimorelin. Investigating whether ulimorelin preferentially activates G protein pathways versus β-arrestin recruitment could reveal a more sophisticated mechanism of action and explain its specific clinical effects. Elucidating this potential for ligand-specific signaling could pave the way for developing next-generation ghrelin agonists with highly tailored and improved therapeutic profiles.

Table 1: GHSR-1a Signaling Pathways and Potential Outcomes

Signaling Pathway Primary Mediator Potential Physiological Outcomes Relevance to Biased Agonism
G Protein Signaling Gαq/11 Inositol (B14025) phosphate (B84403) generation, intracellular calcium release, pro-motility effects, dopamine (B1211576) modulation. nih.govnih.gov A ligand could be designed to selectively activate this pathway to maximize therapeutic effects on gut motility or neurological function. nih.gov

Exploration of Novel Therapeutic Applications Beyond Primary Ghrelin System Modulation (Preclinical)

While ulimorelin was developed for gastrointestinal dysmotility disorders, the widespread distribution and function of the GHSR-1a suggest potential therapeutic applications beyond this primary indication. nih.govresearchgate.net The ghrelin system is involved in a multitude of physiological processes, presenting opportunities for preclinical exploration into new disease areas.

One promising area is cardiology. The GHSR-1a is expressed in myocardial tissues, and its levels can change during the progression of conditions like diabetic cardiomyopathy and heart failure. nih.gov This suggests that GHSR-1a may serve as a biomarker for heart disease, and its modulation by an agonist like ulimorelin could have therapeutic implications. nih.gov Preclinical studies could explore whether ulimorelin can mitigate cardiac dysfunction in models of heart failure.

Another emerging field is the central nervous system (CNS). Growing evidence supports the role of GHSR-1a as a modulator of dopamine homeostasis. nih.gov Disruptions in dopamine signaling are linked to numerous psychiatric and neurodegenerative conditions. nih.gov Preclinical research into brain-penetrant GHSR-1a agonists has shown potential for reducing aberrant dopaminergic behavior in animal models. nih.gov Future preclinical studies could investigate the potential of ulimorelin or its analogs to modulate dopamine circuits and their relevance to conditions like Parkinson's disease or addiction.

Table 2: Potential Preclinical Therapeutic Applications for GHSR-1a Agonists

Therapeutic Area Rationale for Exploration Potential Preclinical Models
Cardiology GHSR-1a is expressed in the heart and its levels are altered in heart failure and cardiomyopathy. nih.gov Models of diabetic cardiomyopathy, congestive heart failure. nih.gov
Neurology/Psychiatry GHSR-1a modulates dopamine homeostasis and is neuroprotective in brain dopamine circuits. nih.gov Animal models of Parkinson's disease, reward-seeking behavior, and addiction. nih.gov

| Cachexia | The ghrelin system is a key regulator of appetite and metabolism. nih.gov | Animal models of cancer- or chronic disease-induced cachexia. nih.gov |

Development of Advanced Peptidomimetic Technologies for GHSR-1a Targeting

Ulimorelin is a macrocyclic peptidomimetic, a class of compounds designed to mimic natural peptides but with enhanced metabolic stability and receptor affinity. nih.gov The development of ulimorelin represents a significant step in targeting the GHSR-1a. However, the field of peptidomimetic and small-molecule drug design continues to advance, offering new technologies to create even more refined therapeutic agents. nih.gov

Recent progress has focused on several key areas:

Novel Scaffolds: Researchers are moving beyond direct peptide analogues to discover novel small-molecule agonists and antagonists with diverse chemical structures. nih.govnih.gov These compounds can offer advantages in oral bioavailability and the ability to cross the blood-brain barrier. nih.gov

Functional Selectivity: As discussed, a major advancement is the design of biased ligands that selectively activate specific signaling pathways to optimize therapeutic outcomes. nih.gov

Imaging Agents: Advanced peptidomimetic technologies are being used to develop tracers for positron emission tomography (PET) imaging. nih.gov These agents, such as 18F-labeled analogues, are designed to visualize and quantify GHSR-1a expression in tissues like the heart, which could be crucial for diagnosing and monitoring disease. nih.gov

These technologies build on the foundation laid by compounds like ulimorelin. The ongoing goal is to develop GHSR-1a targeting agents with greater specificity, improved pharmacokinetic properties, and tailored signaling profiles for a wider range of therapeutic applications.

Systems Biology Approaches to Elucidate Complex Ulimorelin Hydrochloride Interactions

The therapeutic and potential side effects of a drug arise from a complex network of interactions within a biological system. Systems biology offers a powerful approach to understand these complexities by integrating large-scale datasets from genomics, proteomics, and metabolomics to build comprehensive models of drug action. nih.govfrontiersin.org

Potential applications of systems biology in ulimorelin research include:

Network Analysis: By analyzing changes in gene and protein expression in response to ulimorelin, researchers could identify entire pathways and networks that are modulated. This could reveal unexpected off-target effects or new therapeutic opportunities. nih.govmdpi.com

Multi-Omics Integration: Combining transcriptomic, proteomic, and metabolomic data can provide a multi-layered view of ulimorelin's impact on cellular and physiological processes, from gene transcription to metabolic output. nih.gov

Predictive Modeling: In silico models based on systems data could help predict patient responses, identify potential biomarkers for efficacy, and elucidate the mechanisms behind adverse reactions. frontiersin.orgresearchgate.net

Ultimately, a systems biology framework could provide a holistic understanding of how ulimorelin perturbs biological networks to achieve its therapeutic effect, moving beyond a single target to a system-wide perspective. frontiersin.org

Table of Compounds Mentioned

Compound Name
Ulimorelin Hydrochloride Hydrate
Ghrelin
N8279 (NCATS-SM8864)

Q & A

Q. What analytical techniques are essential for confirming the hydrate form of Ulimorelin Hydrochloride?

  • Methodological Answer : Thermogravimetric analysis (TGA) quantifies water content, while differential scanning calorimetry (DSC) identifies phase transitions. Powder X-ray diffraction (PXRD) distinguishes hydrate from anhydrous forms. Pair these with dynamic vapor sorption (DVS) to assess hygroscopicity. Cross-validate results with spectroscopic data (e.g., FTIR for O-H stretching) .

Q. How should researchers address batch-to-batch variability in Ulimorelin Hydrochloride Hydrate samples?

  • Methodological Answer : Implement strict quality control protocols, including standardized synthesis conditions and in-process monitoring (e.g., inline pH probes). Use statistical tools (e.g., ANOVA) to compare purity, crystallinity, and solubility across batches. Validate consistency via dissolution testing and bioactivity assays .

Advanced Research Questions

Q. What experimental strategies are recommended for investigating the stability of Ulimorelin Hydrochloride Hydrate under varying storage conditions?

  • Methodological Answer : Design accelerated stability studies under stress conditions (e.g., elevated temperature, humidity). Monitor degradation products via LC-MS and quantify hydrate-anhydrous transitions using PXRD. Apply Arrhenius kinetics to predict shelf life. Include control samples stored at recommended conditions (e.g., desiccated, 4°C) for baseline comparison .

Q. How can researchers reconcile conflicting pharmacokinetic data for Ulimorelin Hydrochloride Hydrate across preclinical studies?

  • Methodological Answer : Conduct meta-analysis to identify confounding variables (e.g., animal models, dosing regimens). Validate assay methodologies (e.g., plasma protein binding tests) and cross-reference with in vitro permeability data (Caco-2 assays). Use pharmacokinetic modeling (e.g., compartmental analysis) to adjust for interspecies differences .

Q. What approaches are effective for elucidating the molecular interactions of Ulimorelin Hydrochloride Hydrate with biological targets?

  • Methodological Answer : Employ molecular docking simulations to predict binding affinities, followed by surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for experimental validation. Pair with mutagenesis studies to identify critical residues. Correlate findings with functional assays (e.g., cAMP signaling in target cells) .

Data Analysis and Contradiction Resolution

Q. How should researchers statistically analyze dose-response relationships in Ulimorelin Hydrochloride Hydrate studies?

  • Methodological Answer : Use nonlinear regression models (e.g., sigmoidal dose-response curves) to calculate EC₅₀/IC₅₀ values. Apply Bayesian statistics to account for variability in biological replicates. Validate model assumptions (e.g., normality, homoscedasticity) using Shapiro-Wilk and Levene’s tests .

Q. What steps are critical when validating conflicting in vitro and in vivo efficacy data for Ulimorelin Hydrochloride Hydrate?

  • Methodological Answer : Replicate in vitro assays under physiologically relevant conditions (e.g., serum-containing media). Perform pharmacokinetic-pharmacodynamic (PK-PD) modeling to bridge in vitro potency with in vivo exposure. Investigate off-target effects via transcriptomic or proteomic profiling .

Literature and Reproducibility

Q. How can researchers ensure comprehensive literature reviews on Ulimorelin Hydrochloride Hydrate while avoiding unreliable sources?

  • Methodological Answer : Prioritize peer-reviewed journals indexed in PubMed or ScienceDirect. Use academic databases (e.g., Web of Science) with filters for publication type (e.g., "original research"). Cross-check synthesis protocols against patents or regulatory filings for industrial validation .

Q. What methodologies enhance the reproducibility of Ulimorelin Hydrochloride Hydrate studies in academic settings?

  • Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Publish raw data (e.g., crystallographic files, assay readouts) in repositories like Zenodo. Include detailed supplementary materials with step-by-step protocols and instrument calibration records .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.